
2-cyclopentyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclopentyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopentyl group, a fluorophenyl group, and a pyridazinone moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the pyridazinone core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyridazinone ring.
Introduction of the fluorophenyl group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated benzene derivative.
Attachment of the cyclopentyl group: The cyclopentyl group is attached via an acylation reaction, using cyclopentanecarboxylic acid or its derivatives.
Final coupling: The final step involves coupling the intermediate compounds to form the target molecule, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-cyclopentyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and pyridazinone moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogenated benzene derivatives and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the function of specific proteins or pathways.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-cyclopentyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-cyclopentyl-N-(4-fluorophenyl)acetamide: A structurally related compound with similar functional groups.
N-(4-fluorophenyl)-2-(pyridazin-3-yl)acetamide: Another compound featuring a fluorophenyl group and a pyridazinone moiety.
Uniqueness
2-cyclopentyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct reactivity and biological activity, making it a valuable compound for research and development in various fields.
Biological Activity
2-Cyclopentyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide, with the CAS number 921575-37-3, is a synthetic organic compound belonging to the class of pyridazinones. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The focus of this article is to explore its biological activity, synthesis, and potential therapeutic applications.
The molecular formula of this compound is C19H22FN3O2, with a molecular weight of approximately 343.4 g/mol. The compound's structure includes a cyclopentyl group and a pyridazinone core, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C19H22FN3O2 |
Molecular Weight | 343.4 g/mol |
CAS Number | 921575-37-3 |
InChI Key | IZWWQGXTKPATCX-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, beginning with the formation of the pyridazinone core followed by the introduction of functional groups such as cyclopentyl and acetamide moieties. Common reagents used in the synthesis include halogenated compounds, acids, and bases under controlled conditions to optimize yield and purity.
Anticonvulsant Activity
Research indicates that compounds similar to this compound exhibit significant anticonvulsant properties. In vitro studies have demonstrated that these compounds can modulate neurotransmitter systems associated with seizures, potentially acting on GABAergic pathways or sodium channels.
Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties. For instance, structure-activity relationship (SAR) studies indicate that modifications to the pyridazinone structure can enhance cytotoxicity against various cancer cell lines. Notably, compounds with similar structures have shown selective activity against non-small cell lung cancer (NSCLC) and central nervous system (CNS) cancer cell lines.
Antimicrobial Activity
In addition to its anticonvulsant and anticancer activities, there is emerging evidence that this compound may exhibit antimicrobial properties. Studies have reported its effectiveness against certain Gram-positive bacteria, suggesting potential applications in treating infections caused by resistant strains.
Case Studies and Research Findings
- Anticonvulsant Mechanism : A study exploring the mechanism of action revealed that similar pyridazinone derivatives could inhibit voltage-gated sodium channels, leading to reduced neuronal excitability and seizure activity .
- Anticancer Efficacy : In vitro testing on various cancer cell lines demonstrated that modifications in the substituents on the pyridazinone ring significantly impacted cytotoxic activity, with some derivatives showing IC50 values in the low micromolar range .
- Antimicrobial Activity : A recent investigation into the antimicrobial properties found that certain derivatives exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL against resistant strains of Staphylococcus aureus .
Properties
IUPAC Name |
2-cyclopentyl-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c20-16-7-5-15(6-8-16)17-9-10-19(25)23(22-17)12-11-21-18(24)13-14-3-1-2-4-14/h5-10,14H,1-4,11-13H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDTYIVMGGBQDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.